While there is no extensive research directly focused on 2-Chloro-1-ethoxy-4-ethynylbenzene (2-CEEB), some scientific literature mentions it in the context of similar compounds. Studies primarily investigate related molecules with a focus on their potential applications.
-CEEB shares structural similarities with known chemical compounds like:
This molecule exhibits interesting properties like fluorescence and acts as a precursor in organic synthesis. [Source: National Institutes of Health. PubChem ]
These compounds possess various functionalities and find applications in medicinal chemistry and material science. [Source: Royal Society of Chemistry. "Phenylethynyl Sulfones as Potent and Selective Inhibitors of Trypanosoma brucei Dihydrofolate Reductase (TbDHFR)" by Severe et al. ]
Based on the structural similarities, 2-CEEB could be explored in potential research areas like:
2-Chloro-1-ethoxy-4-ethynylbenzene is an aromatic compound with a benzene ring as its core structure. It has three substituents: a chlorine atom at the 2-position, an ethoxy group at the 1-position, and an ethynyl group at the 4-position. The molecular formula is C10H9ClO, and its molecular weight is 180.63 g/mol.
Key structural features:
Electrophilic Aromatic Substitution:
The benzene ring can undergo further substitution reactions, although the existing substituents may influence the reactivity and orientation of incoming electrophiles.
Sonogashira Coupling:
The ethynyl group is particularly reactive in palladium-catalyzed cross-coupling reactions. Sonogashira coupling can be used to form carbon-carbon bonds between the ethynyl group and aryl or vinyl halides.
Nucleophilic Aromatic Substitution:
The presence of the chlorine atom makes nucleophilic aromatic substitution possible, especially if activated by the electron-withdrawing effects of other substituents.
Ethoxy Group Reactions:
The ethoxy group can undergo cleavage reactions, such as hydrolysis or ether cleavage, under appropriate conditions.
While specific biological activities of 2-Chloro-1-ethoxy-4-ethynylbenzene are not well-documented, similar compounds with ethynyl groups have shown potential in various biological applications:
Further research is needed to elucidate the specific biological activities of this compound.
The synthesis of 2-Chloro-1-ethoxy-4-ethynylbenzene likely involves a multi-step process:
Alternatively, the ethynyl group could be introduced through a Corey-Fuchs reaction or Seyferth-Gilbert homologation .
2-Chloro-1-ethoxy-4-ethynylbenzene has potential applications in various fields:
Organic Synthesis:
As a building block for more complex molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials science compounds.
Cross-Coupling Reactions:
The ethynyl group makes it valuable in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.
Materials Science:
Potential use in the development of conductive polymers or liquid crystals due to its conjugated system and substituents.
Pharmaceutical Research:
As a precursor or intermediate in the synthesis of biologically active compounds.
The interactions of 2-Chloro-1-ethoxy-4-ethynylbenzene with various systems can be predicted based on its structure:
Solubility:
Likely to be soluble in organic solvents due to its non-polar nature, with limited solubility in water.
Protein Binding:
The aromatic ring and substituents may facilitate binding to hydrophobic pockets in proteins.
Metal Complexation:
The ethynyl group could potentially coordinate with transition metals, forming organometallic complexes.
2-Chloro-1-ethoxy-4-ethynylbenzene shares similarities with several compounds but has unique features that distinguish it:
Similar Compounds:
Uniqueness:
The combination of chloro, ethoxy, and ethynyl substituents on a single benzene ring is relatively uncommon. This unique arrangement of functional groups likely confers specific reactivity patterns and physical properties that distinguish it from similar compounds .
In comparison to its analogs, 2-Chloro-1-ethoxy-4-ethynylbenzene offers:
The synthesis of 2-Chloro-1-ethoxy-4-ethynylbenzene represents a significant challenge in synthetic organic chemistry, requiring the precise introduction of three distinct functional groups onto the benzene ring. This section comprehensively examines the various synthetic approaches developed for constructing this complex aromatic compound, ranging from traditional multi-step methodologies to cutting-edge catalytic strategies.
Traditional synthetic methodologies for 2-Chloro-1-ethoxy-4-ethynylbenzene typically involve sequential introduction of functional groups through well-established reactions. These approaches, while sometimes lengthy, provide reliable pathways for accessing the target molecule through systematic functional group transformations [1] [2].
The sequential approach begins with electrophilic aromatic halogenation, which represents one of the most fundamental transformations in aromatic chemistry [1] [3]. Electrophilic aromatic substitution for chlorination typically employs chlorine gas in the presence of Lewis acid catalysts such as iron trichloride, aluminum trichloride, or iron tribromide [1] [4]. The reaction proceeds through the formation of a highly electrophilic chloronium species, generated by the interaction of molecular chlorine with the Lewis acid catalyst [5] [3].
The mechanism involves oxidative addition of the chlorine molecule to the palladium zero catalyst, followed by coordination to the aromatic ring [5] [6]. Ferric chloride and iron Raschig rings serve as the most commonly employed catalysts, with reported conversions of seventy-five percent monochlorobenzene and twenty-two percent dichlorobenzene under controlled conditions [4]. The reaction typically operates at temperatures between twenty and forty degrees Celsius, providing selective conversion to the desired chlorinated products [4].
Temperature control emerges as a critical parameter, with controlled chlorination in the liquid phase yielding optimal selectivity [4] [7]. Industrial processes commonly utilize temperatures between twenty to forty degrees Celsius to maintain the balance between reaction rate and selectivity [4]. The steel wool catalytic system has demonstrated particular effectiveness, with reported yields of thirty-two percent for chlorobenzene synthesis under optimized conditions [7].
Sequential halogenation strategies demonstrate significant advantages in regioselectivity control [3]. The electron-withdrawing nature of the chlorine substituent influences subsequent substitution patterns, directing incoming electrophiles to specific positions on the aromatic ring [3]. This electronic directing effect proves crucial for achieving the desired substitution pattern in 2-Chloro-1-ethoxy-4-ethynylbenzene synthesis [3].
Reaction kinetics studies reveal that the halogenation process follows second-order kinetics, with both the aromatic substrate and the halogenating agent appearing in the rate equation [8]. The rate-determining step involves the formation of the sigma complex intermediate, where the aromatic ring temporarily loses its aromatic character [1]. Activation energies for chlorination typically range from twenty to thirty kilocalories per mole, depending on the electronic nature of the aromatic substrate [8].
The selectivity considerations for halogenation reactions depend heavily on the electronic and steric properties of the aromatic substrate [3]. Electron-donating groups increase the reactivity of the aromatic ring toward electrophilic substitution, while electron-withdrawing groups decrease reactivity [3]. The presence of existing substituents significantly influences the regioselectivity of subsequent halogenation reactions [3].
Etherification reactions constitute a fundamental class of organic transformations essential for introducing ethoxy groups into aromatic systems [9] [10]. The Williamson ether synthesis remains the most widely employed method for ether formation, involving the reaction of an alkoxide ion with a primary alkyl halide via an substitution nucleophilic bimolecular mechanism [10] [11].
The mechanism of the Williamson ether synthesis proceeds through a concerted substitution nucleophilic bimolecular pathway [10]. The alkoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the leaving group [10]. The reaction exhibits inversion of configuration at the reaction center, consistent with the backside attack characteristic of substitution nucleophilic bimolecular mechanisms [10].
Solvent selection plays a crucial role in etherification reactions [9]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate the nucleophilic substitution by stabilizing the cationic portion of ion pairs while leaving the anionic nucleophile relatively unsolvated [9] [11]. This differential solvation enhances the nucleophilicity of the alkoxide ion, leading to increased reaction rates [9].
Temperature optimization for etherification reactions typically ranges from twenty-five to eighty degrees Celsius [9]. Higher temperatures increase reaction rates but may also promote competing elimination reactions, particularly with secondary and tertiary halides [11]. The balance between substitution and elimination can be controlled through careful temperature management and base selection [11].
Base strength considerations significantly impact etherification outcomes [9]. Strong bases such as sodium ethoxide and potassium ethoxide provide the necessary alkoxide nucleophiles for Williamson ether synthesis [10]. The choice of base affects both the reaction rate and the selectivity between substitution and elimination pathways [11].
Alternative etherification methodologies include acid-catalyzed reactions and alkoxymercuration-demercuration processes [12] [11]. Acid-catalyzed etherification typically involves the protonation of an alcohol followed by nucleophilic attack from another alcohol molecule [13]. This approach proves particularly useful for forming symmetrical ethers from primary alcohols [11].
The alkoxymercuration-demercuration method represents a valuable alternative for ether synthesis [11]. This process involves the addition of mercury trifluroacetate and an alcohol across an alkene, followed by reduction with sodium borohydride [11]. The method exhibits excellent regioselectivity and stereoselectivity, providing access to ethers that may be difficult to obtain through conventional Williamson synthesis [11].
Reductive etherification has emerged as a powerful new methodology [12]. This approach enables the formation of ethers from aldehydes and alcohols through a net reductive process [12]. The reaction proceeds through the formation of alpha-alkoxyalkyl phosphonium salts, which undergo hydrolysis to yield ether products in isolated yields of sixty-three to ninety-two percent [12].
Modern synthetic approaches to 2-Chloro-1-ethoxy-4-ethynylbenzene leverage transition metal catalysis to achieve efficient carbon-carbon and carbon-heteroatom bond formation [14] [15]. These methodologies offer significant advantages in terms of selectivity, functional group tolerance, and reaction efficiency compared to traditional approaches [16] [17].
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic methodology for constructing carbon-carbon bonds [15] [6]. The Sonogashira coupling reaction stands as the most important method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [15] [5] [6].
The Sonogashira coupling mechanism involves a dual catalytic cycle incorporating both palladium and copper catalysis [5] [6]. The palladium cycle begins with the formation of a coordinatively unsaturated palladium zero species, which undergoes oxidative addition with the aryl halide [5] [6]. This step generates a palladium two plus complex that subsequently participates in transmetalation with the copper acetylide formed in the copper cycle [5] [6].
The copper cycle involves the formation of a copper acetylide intermediate through the reaction of the terminal alkyne with copper one halide [5] [6]. The exact mechanism of alkyne deprotonation remains a subject of investigation, as the employed amines are not sufficiently basic to deprotonate terminal alkynes directly [5]. Current understanding suggests that deprotonation occurs after initial formation of a pi-alkyne complex with copper [5].
Catalyst selection proves critical for Sonogashira coupling success [15] [6]. Tetrakis(triphenylphosphine)palladium zero represents the most commonly employed palladium catalyst, although palladium two complexes can also be effective as they undergo reduction to palladium zero under reaction conditions [5] [6]. Copper one iodide serves as the standard copper co-catalyst, typically employed at loadings of one to five mole percent [5] [6].
Reaction conditions for Sonogashira coupling typically involve amine bases such as triethylamine or diisopropylethylamine to neutralize the hydrogen halide byproduct [15] [5]. Deaerated conditions are formally required to prevent catalyst oxidation and minimize homocoupling of acetylene components [5]. However, recent advances in air-stable organopalladium catalysts enable reactions to be conducted under ambient atmosphere [5].
Temperature considerations for Sonogashira coupling range from room temperature to eighty degrees Celsius [15] [16]. Lower temperatures favor the desired cross-coupling over competing homocoupling reactions, while higher temperatures may be necessary for less reactive substrates [6]. The cooperative nature of the dual catalytic system enhances reaction efficiency and broadens substrate scope [15].
Substrate scope for Sonogashira coupling encompasses a wide range of aryl and vinyl halides [15] [6]. Aryl iodides and bromides react readily under standard conditions, while aryl chlorides typically require more forcing conditions or specialized catalyst systems [5] [6]. The reaction tolerates a broad range of functional groups, making it suitable for late-stage functionalization [6].
Mechanistic considerations reveal that the rate-limiting step typically involves transmetalation between the palladium complex and copper acetylide [5] [6]. This understanding has guided the development of improved catalyst systems and reaction conditions [6]. Ligand effects play a crucial role in catalyst activity and selectivity, with phosphine ligands significantly influencing reaction outcomes [6].
Copper-catalyzed alkyne functionalization has emerged as a versatile approach for introducing alkyne moieties into organic molecules [18] [19] [20]. These methodologies offer complementary reactivity to palladium-catalyzed processes and often proceed under milder conditions [20] [21].
Copper carbene intermediates play a central role in many alkyne functionalization reactions [20] [21]. These reactive species can be generated from various carbene precursors, including diazo compounds and other carbon-based reagents [20]. The interaction between copper carbenes and alkynes enables diverse transformations, including cross-coupling and addition reactions [20].
Mechanism pathways for copper-catalyzed alkyne functionalization typically involve either cross-coupling of copper carbene intermediates with terminal alkynes or addition of copper carbenes to carbon-carbon triple bonds [20]. The first pathway leads to functionalized alkynes and allenes, while the second enables cyclopropenation and cascade reactions [20].
Reaction conditions for copper-catalyzed processes often involve mild temperatures and simple catalyst systems [18] [19]. Copper one iodide serves as a common catalyst, frequently combined with organic bases such as triethylamine [18]. The reactions can often be conducted under ambient atmosphere, providing practical advantages over palladium-catalyzed alternatives [18].
Substrate scope for copper-catalyzed alkyne functionalization includes both terminal and internal alkynes [18] [19]. The methodology demonstrates excellent functional group tolerance, accommodating sensitive functionalities that might not survive palladium-catalyzed conditions [18]. Regioselectivity and stereoselectivity can often be controlled through catalyst and ligand selection [19].
Synthetic applications of copper-catalyzed alkyne functionalization include the synthesis of complex heterocycles and bioactive compounds [18] [20]. The mild reaction conditions and broad substrate scope make these methodologies particularly valuable for late-stage functionalization of advanced synthetic intermediates [18].
Recent developments in copper-catalyzed alkyne chemistry include regio- and stereoselective dicarbofunctionalization of terminal alkynes [19]. These transformations enable the simultaneous introduction of two different carbon substituents at the terminal carbon of alkynes, providing access to highly substituted alkene products [19].
Process optimization represents a critical aspect of synthetic methodology development, encompassing systematic approaches to maximize reaction efficiency, selectivity, and economic viability [8] [22]. Modern optimization strategies integrate experimental design, statistical analysis, and machine learning approaches to identify optimal reaction conditions [8] [23].
Design of experiments methodologies provide systematic frameworks for exploring reaction parameter space [8]. Factorial designs enable the evaluation of multiple variables simultaneously while minimizing the number of required experiments [8]. Response surface methodology allows for the visualization of parameter effects and identification of optimal reaction conditions [8].
Temperature optimization emerges as a fundamental consideration in synthetic process development [8] [24]. Temperature affects multiple aspects of chemical reactions, including reaction rate, selectivity, and catalyst stability [22]. Statistical modeling of temperature effects enables the identification of optimal thermal conditions for specific transformations [8].
Catalyst loading optimization significantly impacts both economic considerations and reaction performance [8] [22]. Higher catalyst loadings generally increase reaction rates but also increase costs and may complicate product purification [22]. Mathematical optimization approaches can identify the minimum catalyst loading required to achieve acceptable reaction performance [8].
Solvent selection profoundly influences reaction outcomes through effects on solubility, mass transfer, and reaction kinetics [8] [24]. Polar aprotic solvents often provide optimal conditions for nucleophilic substitution reactions, while nonpolar solvents may favor radical processes [24]. Solvent screening using high-throughput methods enables rapid identification of optimal solvent systems [8].
Automated optimization platforms represent a significant advancement in synthetic methodology development [8] [25]. These systems integrate robotic experimentation, online analysis, and machine learning algorithms to enable autonomous exploration of reaction parameter space [25]. Closed-loop optimization allows for real-time adjustment of reaction conditions based on analytical feedback [25].
Multi-objective optimization addresses the challenge of simultaneously optimizing multiple reaction outcomes [8] [26]. Pareto optimization techniques enable the identification of reaction conditions that provide optimal trade-offs between competing objectives such as yield and selectivity [26]. Machine learning approaches can identify complex relationships between reaction parameters and multiple performance metrics [26].
Scale-up considerations play a crucial role in process optimization [8] [27]. Heat transfer, mass transfer, and mixing effects become increasingly important at larger scales [27]. Reaction kinetics modeling enables the prediction of scale-up behavior and identification of potential bottlenecks [8].
Real-time monitoring technologies enable adaptive process control and optimization [8] [25]. Spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy provide real-time information about reaction progress [25]. Chromatographic techniques enable online monitoring of product formation and impurity generation [25].
Economic optimization considerations include raw material costs, catalyst costs, energy consumption, and waste generation [22] [27]. Life cycle assessment approaches enable comprehensive evaluation of process sustainability and environmental impact [22]. Cost modeling techniques can guide optimization efforts toward economically viable solutions [27].
Quality by design principles emphasize the importance of understanding and controlling process variables to ensure consistent product quality [8]. Risk assessment methodologies identify critical process parameters that significantly impact product quality [8]. Control strategies ensure that these critical parameters remain within acceptable ranges during commercial production [8].
Continuous improvement approaches enable ongoing optimization of established processes [8] [22]. Statistical process control methods monitor process performance and identify opportunities for improvement [22]. Feedback systems enable the incorporation of new knowledge and technological advances into existing processes [22].